BenchChemオンラインストアへようこそ!

N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Medicinal Chemistry Pharmacokinetics Lipophilicity

Choose N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0) for your medicinal chemistry program. Unlike simple pyridazine analogs, this compound offers a critical N-methyl handle for structure-activity relationship (SAR) studies and a trifluoromethyl group that significantly boosts metabolic stability. Its demonstrated potency in the HG-3 CLL cell line (IC50 0.17-2.69 µM) makes it a rational starting point for chronic lymphocytic leukemia probes. Procuring this specific intermediate also saves a synthetic step, granting direct access to advanced, potentially patentable triazolo-pyridazine chemical space.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 1216271-19-0
Cat. No. B1530345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(trifluoromethyl)pyridazin-3-amine
CAS1216271-19-0
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C=C1)C(F)(F)F
InChIInChI=1S/C6H6F3N3/c1-10-5-3-2-4(11-12-5)6(7,8)9/h2-3H,1H3,(H,10,12)
InChIKeyJHMSPWBHKMVNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0): A Pyridazine Building Block for Pharmaceutical R&D


N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0) is a heterocyclic aromatic compound of the pyridazine class, specifically a 3-aminopyridazine derivative [1]. It is characterized by a pyridazine ring core with a methyl group on the amine at position 3 and a trifluoromethyl group at position 6. This compound is a member of a broader class of pyridazine-fluorine (PYF) derivatives, which are recognized as important scaffolds in medicinal chemistry [2]. Its primary role is as a synthetic intermediate or building block, with applications in developing kinase inhibitors and other bioactive molecules [3].

N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0): Why Substitution with Broader Class Analogs is Scientifically Unreliable


Pyridazine derivatives are not interchangeable. The biological activity and physicochemical properties of a pyridazine-based compound are highly sensitive to the specific substitution pattern on the ring [1]. The introduction of a trifluoromethyl group, as found on this compound, is a well-validated strategy in medicinal chemistry to significantly enhance metabolic stability and lipophilicity compared to non-fluorinated analogs [2]. For instance, N-methylation of the 3-amine alters hydrogen-bonding capacity, which is a key determinant of molecular recognition and target selectivity. Substituting N-methyl-6-(trifluoromethyl)pyridazin-3-amine with a compound lacking the N-methyl group, such as 6-(trifluoromethyl)pyridazin-3-amine, or one with a different halogen would change these key properties, potentially leading to different biological outcomes and invalidating any structure-activity relationship (SAR) data.

Comparative Performance Evidence for N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0)


Enhanced Lipophilicity and Metabolic Stability Through N-Methylation and CF3 Group

The combination of an N-methyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridazine ring is designed to enhance lipophilicity and metabolic stability compared to unsubstituted or non-fluorinated pyridazine analogs. The trifluoromethyl group is a known bioisostere that increases lipophilicity and resistance to oxidative metabolism, a key advantage in drug discovery [1]. N-methylation further modifies the compound's polarity and hydrogen-bonding profile, which can improve membrane permeability. While specific logD or metabolic half-life data for this exact compound were not available, class-level inference from related pyridazine derivatives supports this claim [2].

Medicinal Chemistry Pharmacokinetics Lipophilicity

Preliminary In Vitro Anticancer Activity in CLL Cell Line

A single study reported pro-apoptotic effects of N-methyl-6-(trifluoromethyl)pyridazin-3-amine on the HG-3 chronic lymphocytic leukemia (CLL) cell line, with an IC50 value reported in the range of 0.17 to 2.69 µM . This quantitative data point suggests a moderate level of potency in a specific cancer model. The comparator data for other close analogs (e.g., 6-(trifluoromethyl)pyridazin-3-amine) in the same assay was not reported, limiting the ability to make a direct head-to-head comparison.

Oncology Cellular Pharmacology Kinase Inhibition

Versatile Synthetic Intermediate for Fused Heterocyclic Systems

This compound is specifically cited as a building block for the synthesis of novel heterocyclic compounds, including more complex structures like N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridazin-3-amine . This derivative, in turn, is being explored for therapeutic applications, including cancer . While the simpler analog 6-(trifluoromethyl)pyridazin-3-amine can also serve as a starting material, the N-methyl group in this compound is already incorporated, saving a synthetic step and providing a distinct molecular core for SAR exploration.

Synthetic Chemistry Medicinal Chemistry Building Block

Procurement-Focused Application Scenarios for N-Methyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1216271-19-0)


Kinase Inhibitor Lead Optimization Programs

This compound is best deployed as a versatile building block for generating focused libraries of kinase inhibitors. The trifluoromethyl group is a known pharmacophore for enhancing metabolic stability, while the N-methyl group provides a specific handle for SAR studies. Procurement is justified for medicinal chemistry labs seeking to build upon a pyridazine core with desirable drug-like properties [1].

Development of Chemical Probes for CLL Research

Based on reported activity in the HG-3 CLL cell line (IC50 0.17-2.69 µM), this compound is a suitable starting point for developing chemical probes to study pathways relevant to chronic lymphocytic leukemia. Its activity in this specific model provides a scientifically justified rationale for its purchase over a completely uncharacterized pyridazine analog .

Synthesis of Fused Heterocyclic Systems

This compound is a known precursor for synthesizing more complex, fused heterocycles like triazolo-pyridazines, which are of interest for their diverse biological activities, including anticancer and antimicrobial applications. Procuring this specific intermediate, rather than a simpler analog, saves a synthetic step and directly enables access to a distinct and potentially patentable chemical space .

Quote Request

Request a Quote for N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.